molecular formula C23H26O7 B566283 Garcinone C CAS No. 76996-27-5

Garcinone C

Cat. No.: B566283
CAS No.: 76996-27-5
M. Wt: 414.4 g/mol
InChI Key: HLOCLVMUASBDDP-UHFFFAOYSA-N
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Description

Garcinone C is a naturally occurring compound isolated from the plant Garcinia oblongifolia. It belongs to the xanthone family, which is known for its diverse biological activities. This compound has garnered attention due to its potential cytotoxic effects on certain cancer cells, making it a promising candidate for anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including Garcinone C, typically involves the use of polyphenols and salicylic acids. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from Garcinia oblongifolia using various chromatographic techniques. The structures of the isolated compounds are then confirmed using spectral analyses such as UV, IR, MS, and NMR .

Chemical Reactions Analysis

Types of Reactions: Garcinone C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the xanthone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups into the xanthone structure .

Comparison with Similar Compounds

Garcinone C is unique among xanthones due to its specific biological activities and molecular targets. Similar compounds include:

Biological Activity

Garcinone C, a xanthone derived from the pericarp of Garcinia mangostana (mangosteen), has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and bone health. This article synthesizes recent research findings on the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

This compound exhibits significant antitumor properties, especially against nasopharyngeal carcinoma (NPC) cell lines. A study demonstrated that this compound inhibited the viability of human NPC cell lines (CNE1, CNE2, HK1, and HONE1) in a dose- and time-dependent manner. The IC50 values for these cell lines after 72 hours of treatment were as follows:

Cell LineIC50 (µM)
CNE110.68 ± 0.89
CNE213.24 ± 0.20
HK19.71 ± 1.34
HONE18.99 ± 1.15

The compound also reduced the colony-forming ability of NPC cells, indicating its potential to impede tumor growth and metastasis . Furthermore, while this compound induced a slight increase in apoptosis in these cells, it was suggested that apoptosis may not be the primary mechanism for its growth-inhibitory effects .

Inhibition of Tumorsphere Formation

This compound has been shown to suppress tumorsphere formation and invasiveness in cancer cells. Computational studies suggest that it interacts with the Gli1 protein, which is involved in cancer stem cell properties and tumor progression . This interaction may contribute to its ability to inhibit cancer cell migration and invasion.

Osteoclast Differentiation and Osteoporosis

In addition to its anticancer effects, this compound plays a role in bone health by inhibiting RANKL-induced osteoclast differentiation. This action is crucial for preventing bone resorption and osteoporosis. Research indicated that this compound significantly downregulated osteoclast-related proteins and reduced reactive oxygen species (ROS) production, affecting NF-κB activity—an important pathway in osteoclastogenesis .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It was found to protect against oxidative stress-induced damage in glioma cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Activity TypeEffectMechanism/Notes
AntitumorInhibits cell viabilityInduces apoptosis; reduces colony formation
Osteoclast InhibitionPrevents osteoclast differentiationInhibits RANKL signaling; reduces ROS production
NeuroprotectionProtects glioma cells from oxidative stressPotential therapeutic implications

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of this compound:

  • Antitumor Effects : In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Bone Health : Animal models demonstrated that this compound could mitigate osteoporosis by inhibiting osteoclast activity, suggesting a protective role in bone density maintenance .
  • Neuroprotection : The compound's ability to protect neural cells from damage opens avenues for research into treatments for conditions like Alzheimer's disease.

Properties

IUPAC Name

1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O7/c1-11(2)5-6-12-14(24)9-17-19(21(12)27)22(28)18-13(7-8-23(3,4)29)20(26)15(25)10-16(18)30-17/h5,9-10,24-27,29H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOCLVMUASBDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657670
Record name 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Garcinone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76996-27-5
Record name Garcinone C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76996-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Garcinone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

216 - 218 °C
Record name Garcinone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

Q1: What is the primary mechanism of action of Garcinone C in colorectal cancer stem-like cells (CSCs)?

A: this compound exerts its antitumor activity by suppressing the Hedgehog/Gli1 signaling pathway in colorectal CSCs. [, ] It binds to the zinc finger domain of the Gli1 protein, particularly forming hydrogen bonds with amino acid residues ASP244, ARG223, and ASP216, leading to enhanced Gli1 degradation. [] This inhibition of Gli1 disrupts the self-renewal and invasive capabilities of these cells. []

Q2: How does this compound affect the expression of stemness markers in colorectal cancer cells?

A: this compound significantly reduces the expression of colon cancer stemness markers such as CD44, CD133, ALDH1, and Nanog in both HCT116 and HT29 CSCs. []

Q3: What impact does this compound have on the invasiveness of colorectal CSCs?

A: By suppressing Gli1-dependent Hedgehog signaling, this compound effectively inhibits the invasiveness of colorectal CSCs. It reduces the levels of invasive-related markers, MMP2 and MMP9, while restoring the reduced levels of E-cadherin, a protein crucial for cell-cell adhesion, in HCT116 CSCs. []

Q4: Does this compound demonstrate synergy with any other antimalarial agents?

A: Yes, studies show this compound exhibits synergy with Artemisinin in vitro, effectively inhibiting Plasmodium falciparum. [] The combination of these compounds yields a FIC50 (Fractional Inhibitory Concentration) value of less than 1, indicating a synergistic effect. []

Q5: Beyond colorectal cancer, what other types of cancer cells does this compound demonstrate activity against?

A5: Research indicates that this compound displays cytotoxic activity against a range of human cancer cell lines including:

  • Epithelial lung carcinoma (A549) []
  • Breast carcinoma (MCF7) [, ]
  • Hepatocellular carcinoma (HepG2) []
  • Nasopharyngeal carcinoma (CNE1, CNE2, HK1, and HONE1) []

Q6: How does this compound affect cell cycle progression in nasopharyngeal carcinoma cells?

A: this compound induces cell cycle arrest at the S phase in nasopharyngeal carcinoma cells. [] This arrest is accompanied by altered expression of cell cycle regulatory proteins, including increased ATR and 4E-BP1 levels, and decreased levels of cyclin B1, cyclin D1, cyclin E2, cdc2, CDK7, and Stat3. []

Q7: Does this compound exhibit any antioxidant properties?

A: Yes, this compound possesses antioxidant activity, demonstrated by its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. [] It achieves this through electron-transfer and H+-transfer mechanisms. []

Q8: Is this compound found naturally in any plants? If so, which ones?

A8: this compound is a naturally occurring xanthone found in several plant species, including:

  • Mangosteen (Garcinia mangostana) [, , , ]
  • Hypericum perforatum [, ]
  • Garcinia travancorica []
  • Garcinia oblongifolia []

Q9: What is the role of the isoprenyl group in the structure of this compound for its activity?

A: While the presence of the isoprenyl group contributes to the overall structure of this compound, research suggests that it plays a less significant role in its antioxidant activity compared to the para-di-OHs or ortho-di-OHs structural features. []

Q10: How does this compound impact the production of inflammatory cytokines?

A: Research shows that this compound exhibits anti-inflammatory activity by suppressing the secretion of IL-8 in activated human Caco-2 intestinal cells, HT-29 colonic cells, and THP-1 macrophage-like cells. It also reduces TNFα secretion by activated HepG2 cells and human blood monocyte-derived macrophages. []

Q11: What are the metabolites of this compound observed in human cell lines?

A: In addition to glucuronidation and sulfation, this compound undergoes metabolic conversion into 9-hydroxycalabaxanthone, Garcinones C and D, and other unidentified xanthone compounds in various human cell lines. []

Q12: How does this compound impact the viability of human rheumatoid fibroblast-like synoviocyte MH7A cells?

A: this compound significantly inhibits the viability of MH7A cells, which play a crucial role in the pathogenesis of rheumatoid arthritis. [] This effect is attributed to its ability to induce apoptosis and increase ROS accumulation in these cells. []

Q13: Does this compound demonstrate any inhibitory activity against specific enzymes?

A13: Yes, this compound displays inhibitory activity against the following enzymes:

  • α-Amylase: It inhibits α-amylase activity, potentially contributing to its anti-diabetic effects by regulating postprandial hyperglycemia. [, ]
  • Cyclin-Dependent Kinase 4 (CDK4): It inhibits CDK4, a key regulator of cell cycle progression, suggesting its potential as an anti-cancer agent. []

Q14: Are there any computational studies investigating the interactions of this compound with its targets?

A: Yes, molecular docking studies have been conducted to understand the interactions of this compound with α-amylase. [] These studies provide insights into the binding affinity and potential inhibitory mechanisms of this compound on this enzyme. []

Q15: How effective is this compound in inhibiting angiogenesis?

A: Research on Thailand stingless bee propolis, which contains this compound, demonstrates significant antiangiogenic activity. [] Both the propolis and extracts from its plant source, Garcinia mangostana, effectively inhibited tube formation in human umbilical vein endothelial cells, suggesting potential applications in treating angiogenesis-related diseases. []

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